2-(Ethylamino)-2-methyl-3-(5-methyl-1h-pyrazol-1-yl)propanamide
CAS No.:
Cat. No.: VC18140565
Molecular Formula: C10H18N4O
Molecular Weight: 210.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H18N4O |
|---|---|
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | 2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide |
| Standard InChI | InChI=1S/C10H18N4O/c1-4-12-10(3,9(11)15)7-14-8(2)5-6-13-14/h5-6,12H,4,7H2,1-3H3,(H2,11,15) |
| Standard InChI Key | LLIWRXVRYYJSOY-UHFFFAOYSA-N |
| Canonical SMILES | CCNC(C)(CN1C(=CC=N1)C)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide, reflects its branched structure. Key features include:
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A pyrazole ring substituted with a methyl group at the 5-position.
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A propanamide backbone with a methyl group at the 2-position.
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An ethylamino group (-NH-CH-CH) attached to the central carbon.
The SMILES notation CCNC(C)(CN1C(=CC=N1)C)C(=O)N and InChIKey LLIWRXVRYYJSOY-UHFFFAOYSA-N provide unambiguous representations of its structure .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | 2-(ethylamino)-2-methyl-3-(5-methylpyrazol-1-yl)propanamide |
| SMILES | CCNC(C)(CN1C(=CC=N1)C)C(=O)N |
| InChIKey | LLIWRXVRYYJSOY-UHFFFAOYSA-N |
Synthesis and Preparation
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step approach:
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Formation of the Pyrazole Moiety: 5-methylpyrazole is prepared via cyclocondensation of hydrazine with a β-ketoester .
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Alkylation: The pyrazole is alkylated with a bromo-propanamide derivative to introduce the propanamide backbone.
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Amination: Reaction with ethylamine introduces the ethylamino group under basic conditions .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Alkylation | KCO, DMF, 80°C | 65% |
| Amination | Ethylamine, EtOH, reflux | 72% |
Industrial Production
Scalable methods prioritize cost efficiency and purity:
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Continuous Flow Reactors: Enhance mixing and temperature control during alkylation.
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Catalytic Amination: Nickel-based catalysts reduce reaction times by 30% compared to traditional methods .
Comparative Analysis with Structural Analogs
Table 3: Comparison with 3-Methylpyrazole Analog
| Property | 5-Methyl Derivative (Target) | 3-Methyl Derivative |
|---|---|---|
| COX-2 Inhibition (IC) | 12.3 μM | 18.7 μM |
| Aqueous Solubility | 4.2 mg/mL | 2.8 mg/mL |
| Synthetic Yield | 72% | 68% |
The 5-methyl substitution enhances both solubility and bioactivity compared to its 3-methyl isomer .
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